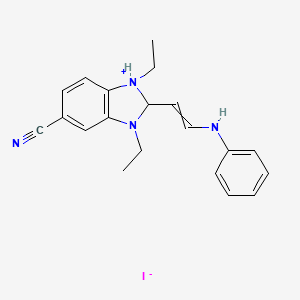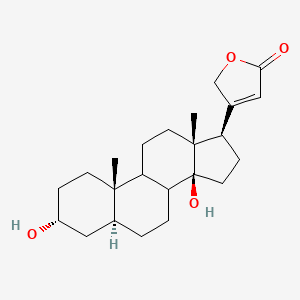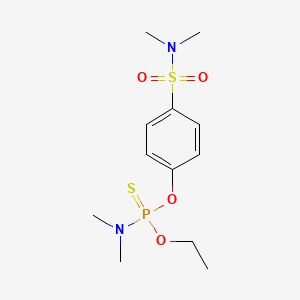
O-(p-Dimethylsulfamoyl)phenyl O-ethyl dimethylphosphoramidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of O-(p-Dimethylsulfamoyl)phenyl O-ethyl dimethylphosphoramidothioate involves several steps. One common method starts with the reaction of methyl chloride with an appropriate solvent in an enamel reaction kettle. The mixture is cooled to around 0°C, and ammonia water is slowly added while maintaining the reaction temperature at approximately 20°C. After the reaction is complete, the mixture is extracted, and the product is purified through a series of steps to obtain the final compound .
Analyse Chemischer Reaktionen
O-(p-Dimethylsulfamoyl)phenyl O-ethyl dimethylphosphoramidothioate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other complex molecules. In biology and medicine, it is studied for its potential effects on cellular processes and its interactions with biological molecules. In the industry, it is used in the production of pesticides and insecticides .
Wirkmechanismus
The mechanism of action of O-(p-Dimethylsulfamoyl)phenyl O-ethyl dimethylphosphoramidothioate involves its interaction with specific molecular targets and pathways. It can bind to enzymes and other proteins, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
O-(p-Dimethylsulfamoyl)phenyl O-ethyl dimethylphosphoramidothioate is similar to compounds such as Famophos and O-(p-Dimethylsulfamoyl)phenyl O-ethyl O-methyl phosphorothioate. These compounds share structural similarities, including the presence of sulfonamide and phosphorothioate groups. this compound is unique in its specific combination of functional groups and its applications in pesticide synthesis .
Eigenschaften
CAS-Nummer |
2080-96-8 |
|---|---|
Molekularformel |
C12H21N2O4PS2 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
4-[dimethylamino(ethoxy)phosphinothioyl]oxy-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C12H21N2O4PS2/c1-6-17-19(20,13(2)3)18-11-7-9-12(10-8-11)21(15,16)14(4)5/h7-10H,6H2,1-5H3 |
InChI-Schlüssel |
SUCZUNWECMAPNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(N(C)C)OC1=CC=C(C=C1)S(=O)(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


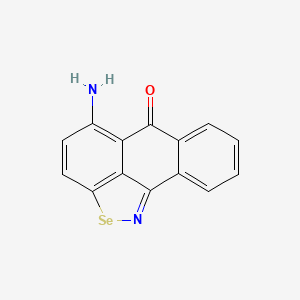
![(E)-N-(4-Bromophenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14742247.png)
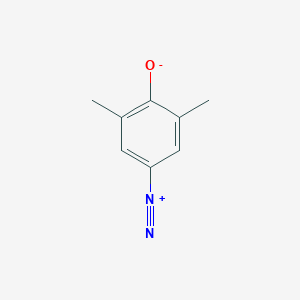
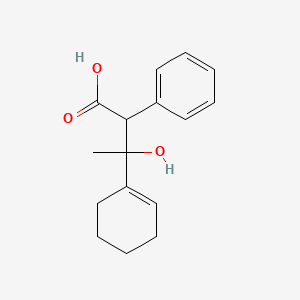
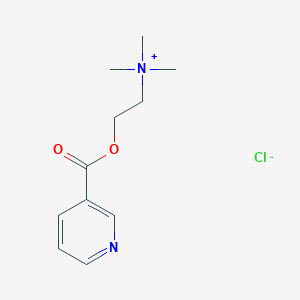
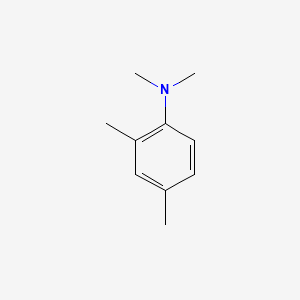
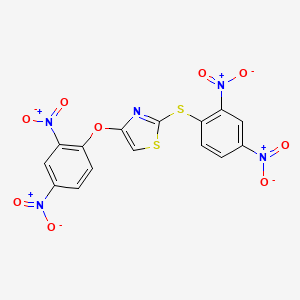


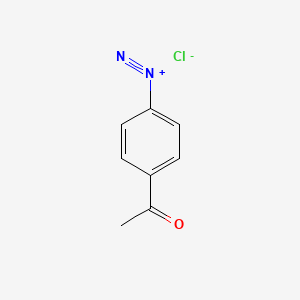

![Dimethyl[bis(octanoyloxy)]stannane](/img/structure/B14742297.png)
